molecular formula C29H36O12 B1243561 Sphenadilactone B

Sphenadilactone B

Número de catálogo: B1243561
Peso molecular: 576.6 g/mol
Clave InChI: ZGUYNIIFXPYCNB-CWPABEHMSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Sphenadilactone B is a highly oxygenated trinortriterpenoid isolated from Schisandra sphenanthera, a plant traditionally used in Chinese medicine. It belongs to a class of nortriterpenoids characterized by a unique 13(14→8)-abeo-lanostane skeleton with multiple lactone rings . Pharmacological studies indicate weak anti-HIV-1 activity (EC₅₀ = 74.1 µg/mL) but minimal cytotoxicity (IC₅₀ > 100 µg/mL against Hela and HepG2 tumor cell lines) . Its structural complexity and moderate bioactivity make it a subject of comparative analysis with related compounds.

Propiedades

Fórmula molecular

C29H36O12

Peso molecular

576.6 g/mol

Nombre IUPAC

(1R,3R,7R,9R,10S,13R,14R,15S,17R,18R,21R,22S,23R,25R,29S)-14,23-dihydroxy-9-(hydroxymethyl)-9,18,23,25-tetramethyl-4,8,16,20,28-pentaoxaoctacyclo[13.12.1.115,22.01,13.03,7.03,10.017,21.025,29]nonacosane-5,19,24,26-tetrone

InChI

InChI=1S/C29H36O12/c1-11-18-19(37-22(11)34)17-20-25(3,23(35)26(17,4)36)14(31)8-27-9-28-13(6-5-12(27)21(33)29(20,40-18)41-27)24(2,10-30)38-15(28)7-16(32)39-28/h11-13,15,17-21,30,33,36H,5-10H2,1-4H3/t11-,12-,13+,15-,17-,18-,19-,20+,21-,24+,25+,26-,27+,28-,29+/m1/s1

Clave InChI

ZGUYNIIFXPYCNB-CWPABEHMSA-N

SMILES isomérico

C[C@@H]1[C@@H]2[C@@H]([C@@H]3[C@H]4[C@](C(=O)C[C@]56C[C@@]78[C@@H](CC[C@@H]5[C@H]([C@@]4(O2)O6)O)[C@](O[C@@H]7CC(=O)O8)(C)CO)(C(=O)[C@]3(C)O)C)OC1=O

SMILES canónico

CC1C2C(C3C4C(C(=O)CC56CC78C(CCC5C(C4(O2)O6)O)C(OC7CC(=O)O8)(C)CO)(C(=O)C3(C)O)C)OC1=O

Sinónimos

sphenadilactone B

Origen del producto

United States

Comparación Con Compuestos Similares

Structural and Functional Analogues

Sphenadilactone B is part of a broader family of triterpenoids and nortriterpenoids derived from Schisandra and Kadsura species. Key analogues include:

Compound Structural Class Source Anti-HIV-1 EC₅₀ (µg/mL) Cytotoxicity (IC₅₀, µg/mL) Key Targets/Interactions
Sphenadilactone B Trinortriterpenoid S. sphenanthera 74.1 >100 (Hela, HepG2) Not reported
Sphenalactone A Trinortriterpenoid S. sphenanthera 89.1 >100 Weak anti-HIV-1 activity
Sphenalactone C Trinortriterpenoid S. sphenanthera 52.5 >100 Moderate anti-HIV-1 activity
Sphenadilactone C Nortriterpenoid S. sphenanthera 29.5 >100 Enhanced anti-HIV-1 activity
Lancifodilactone H Nortriterpenoid S. lancifolia 16.6 Not reported Potent anti-HIV-1 activity
Kadlongilactone A Triterpenoid K. coccinea <0.1 (K562, Bel-7402, A549) Strong antitumor activity

Pharmacological Activity Comparison

Anti-HIV-1 Activity
  • Sphenadilactone B (EC₅₀ = 74.1 µg/mL) is less potent than its structural relative Sphenadilactone C (EC₅₀ = 29.5 µg/mL) and significantly weaker than lancifodilactone H (EC₅₀ = 16.6 µg/mL) .
  • The activity trend correlates with structural features: Increased oxygenation and lactone rings (e.g., in Sphenadilactone C) enhance target binding .
Cytotoxicity Profile
  • Sphenadilactone B and its Schisandra analogues exhibit low cytotoxicity (IC₅₀ > 100 µg/mL), contrasting sharply with Kadlongilactones from K. coccinea, which show nanomolar-level potency against tumor cells (IC₅₀ < 0.1 µg/mL) .

Molecular Interactions and Targets

  • Schinalactone A (a structurally distinct triterpenoid) binds strongly to MAPK14 (binding energy = -10.8 kcal/mol) via π-alkyl interactions with HIS64, ARG67, and ILE146 .
  • Sphenadilactone E (a structural analogue) shows weaker binding to JUN (-10.4 kcal/mol) but forms hydrogen bonds with TRP38 and π-alkyl interactions with ILE104 and TYR108 .
  • These studies suggest that subtle structural modifications (e.g., lactone positioning, side-chain oxygenation) critically influence target affinity and bioactivity .

Q & A

Q. How should researchers address conflicting literature on Sphenadilactone B’s therapeutic potential?

  • Framework :

Systematic Review : Meta-analyze data across studies using PRISMA guidelines.

Experimental Replication : Independently validate key findings (e.g., IC₅₀ in 3+ cell lines).

Mechanistic Studies : Resolve discrepancies via target deconvolution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sphenadilactone B
Reactant of Route 2
Reactant of Route 2
Sphenadilactone B

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.